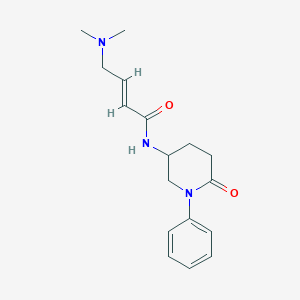
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DMABN is a member of the piperidine family and has a unique molecular structure that has been found to exhibit promising biological properties.
Mecanismo De Acción
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the formation of amyloid beta and alpha-synuclein aggregates. It has been found to selectively target cancer cells and has minimal toxicity to normal cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to reduce the formation of amyloid beta and alpha-synuclein aggregates, which are hallmarks of neurodegenerative diseases. (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been shown to have minimal toxicity to normal cells and has a good safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is its selectivity towards cancer cells and its ability to inhibit the growth of cancer cells in vitro. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide. One potential application is its use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide in vivo and its potential side effects. Another future direction is the development of more efficient synthesis methods for (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide that can improve its solubility and bioavailability. Overall, (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has shown promising results in medical research and has the potential to be a valuable tool in the fight against cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide involves the reaction of piperidine-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal and 1-phenyl-1,3-butanedione in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide.
Aplicaciones Científicas De Investigación
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has been studied extensively for its potential use in medical research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. (E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide has also shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)12-6-9-16(21)18-14-10-11-17(22)20(13-14)15-7-4-3-5-8-15/h3-9,14H,10-13H2,1-2H3,(H,18,21)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNZYQHHYHUTTP-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(6-oxo-1-phenylpiperidin-3-yl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

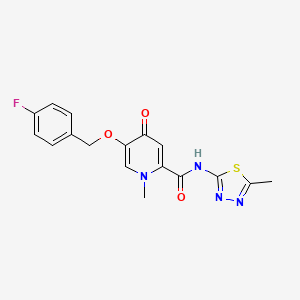
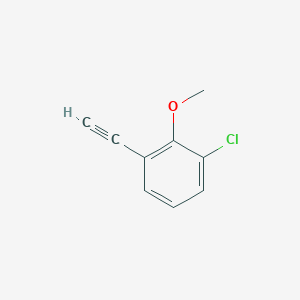
![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)

![N'-[(4-Cyanobenzene)sulfonyl]-N,N-dimethylmethanimidamide](/img/structure/B2395378.png)
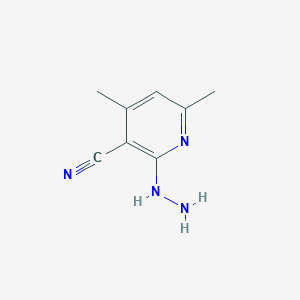

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)
![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)
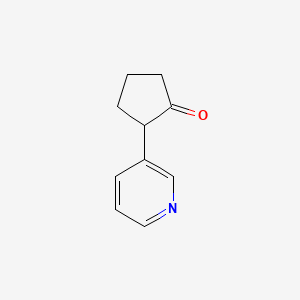
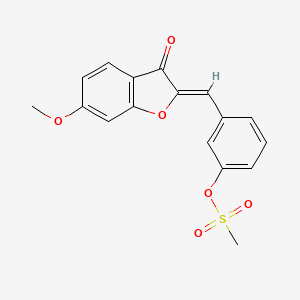
![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![7-[(E)-but-2-enyl]-3,9-dimethyl-1-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2395394.png)